molecular formula C19H23NO B14194949 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine CAS No. 854415-36-4

4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

Cat. No.: B14194949
CAS No.: 854415-36-4
M. Wt: 281.4 g/mol
InChI Key: BYKRSYFAKUJBGU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a methoxyphenyl group and a phenyl group attached to a butenyl chain, with a dimethylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylamine in the presence of a base, followed by a Wittig reaction to introduce the butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: 4-(4-Hydroxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine.

    Reduction: 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-N,N-dimethylaniline: Similar structure but lacks the butenyl chain.

    4-(4-Methoxyphenyl)-N,N-dimethylbutan-1-amine: Similar structure but with a saturated butyl chain instead of a butenyl chain.

    4-(4-Methoxyphenyl)-N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with a different substitution pattern on the butyl chain.

Uniqueness

4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its specific combination of functional groups and the presence of a double bond in the butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

854415-36-4

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

InChI

InChI=1S/C19H23NO/c1-20(2)15-7-10-19(16-8-5-4-6-9-16)17-11-13-18(21-3)14-12-17/h4-6,8-14H,7,15H2,1-3H3

InChI Key

BYKRSYFAKUJBGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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